1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a phenoxyacetyl group, and a piperidinylmethylurea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Phenoxyacetyl Group: This step involves the acylation of the piperidine ring with phenoxyacetyl chloride under basic conditions.
Coupling Reaction: The final step is the coupling of the benzo[d][1,3]dioxole derivative with the phenoxyacetyl-piperidine intermediate using a suitable coupling reagent like carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The urea group can be reduced to form amine derivatives.
Substitution: The phenoxyacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetyl derivatives.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, modulating their activity. The phenoxyacetyl group can enhance the compound’s binding affinity and specificity. The piperidinylmethylurea structure may facilitate the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(piperidin-4-yl)methylurea: Lacks the phenoxyacetyl group, which may reduce its binding affinity.
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-methoxyacetyl)piperidin-4-yl)methyl)urea: Contains a methoxyacetyl group instead of phenoxyacetyl, which may alter its chemical properties.
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the phenoxyacetyl group distinguishes it from other similar compounds, potentially enhancing its therapeutic efficacy.
Biological Activity
The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea is a synthetic derivative that has garnered interest due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a benzo[d][1,3]dioxole moiety fused with a piperidine ring, which is known to influence its biological properties significantly. The structural formula can be represented as follows:
Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit interactions with various biological targets, including:
- Enzyme Inhibition : The urea group is known to interact with enzymes, potentially inhibiting their activity.
- Receptor Modulation : The piperidine moiety may influence neurotransmitter receptors, particularly those related to the central nervous system (CNS).
Antioxidant Activity
A study on related benzodioxole derivatives demonstrated significant antioxidant properties. For instance, compounds derived from Hypecoum erectum exhibited moderate antioxidative activity with IC50 values around 86.3 μM . This suggests that the target compound may also possess similar properties due to the structural similarities.
Anticancer Activity
Recent findings have shown that benzodioxole derivatives can inhibit cancer cell proliferation. For example, compounds similar to the target structure were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, highlighting the potential of these compounds in cancer therapy .
Neuropharmacological Effects
The piperidine component suggests possible neuropharmacological applications. Studies on related compounds indicate that modifications in the piperidine structure can enhance binding affinity to GABA receptors, which are critical in modulating anxiety and seizure disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Key observations include:
- Substituent Effects : Variations in substituents on the benzodioxole and piperidine rings significantly affect biological potency.
- Hydrophobic Interactions : Increased hydrophobicity generally enhances receptor binding and bioavailability.
Compound Variant | Activity Level | Comments |
---|---|---|
Base Compound | Moderate | Initial activity observed |
Piperidine Substituted | High | Enhanced receptor affinity |
Benzodioxole Modified | Low | Reduced efficacy |
Case Studies
- In Vivo Studies : Animal models have been used to assess the neuroprotective effects of derivatives similar to the target compound. Results indicated a reduction in oxidative stress markers and improved cognitive function in treated subjects .
- Clinical Trials : Preliminary trials involving related compounds have shown promise in treating anxiety disorders. These studies suggest that modifications in the piperidine structure can lead to improved therapeutic outcomes .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c26-21(14-28-18-4-2-1-3-5-18)25-10-8-16(9-11-25)13-23-22(27)24-17-6-7-19-20(12-17)30-15-29-19/h1-7,12,16H,8-11,13-15H2,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJXFDKMWHDGOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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